molecular formula C22H40Cl2N2Rh2- B3339611 (1Z,5Z)-cycloocta-1,5-diene;dichlororhodium(1-);rhodium;N,N,N',N'-tetramethylethane-1,2-diamine CAS No. 108559-48-4

(1Z,5Z)-cycloocta-1,5-diene;dichlororhodium(1-);rhodium;N,N,N',N'-tetramethylethane-1,2-diamine

Cat. No.: B3339611
CAS No.: 108559-48-4
M. Wt: 609.3 g/mol
InChI Key: ARGUIMWUGPCTJD-YHSVTWOFSA-L
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Description

The TMEDA (1,5-cyclooctadiene) rhodium(I)/dichloro(1,5-cyclooctadiene)rhodium(I) complex is a chiral catalyst capable of asymmetrically hydrogenating certain prochiral alkenes . It is widely used as a precursor to homogeneous catalysts .


Synthesis Analysis

This complex is employed in the synthesis of other metal ligands for use in catalysis . It can also be used for the synthesis of rhodium complex of heterocyclic carbenes (NHCs) and can be modified and coated on the surface of ferrite magnetic nanoparticles for catalyzing hydroformylation reaction of olefins .


Molecular Structure Analysis

The empirical formula of the complex is C22H40Cl2N2Rh2 . The molecular weight is 609.28 . More detailed structural information can be obtained from the 2D and 3D structures provided by the suppliers .


Chemical Reactions Analysis

As a chiral catalyst, this complex is capable of asymmetrically hydrogenating certain prochiral alkenes . It is also used in the synthesis of other metal ligands for use in catalysis .


Physical and Chemical Properties Analysis

The complex is a solid at room temperature . Its boiling point is not specified in the available resources . The complex’s SMILES string is [Rh+].Cl[Rh-]Cl.CN©CCN©C.C1CC=CCCC=C1.C2CC=CCCC=C2 .

Properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;dichlororhodium(1-);rhodium;N,N,N',N'-tetramethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H12.C6H16N2.2ClH.2Rh/c2*1-2-4-6-8-7-5-3-1;1-7(2)5-6-8(3)4;;;;/h2*1-2,7-8H,3-6H2;5-6H2,1-4H3;2*1H;;/q;;;;;;+1/p-2/b2*2-1-,8-7-;;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGUIMWUGPCTJD-YHSVTWOFSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)C.C1CC=CCCC=C1.C1CC=CCCC=C1.Cl[Rh-]Cl.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCN(C)C)C.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.Cl[Rh-]Cl.[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40Cl2N2Rh2-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746011
Record name (1Z,5Z)-cycloocta-1,5-diene;dichlororhodium(1-);rhodium;N,N,N',N'-tetramethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108559-48-4
Record name (1Z,5Z)-cycloocta-1,5-diene;dichlororhodium(1-);rhodium;N,N,N',N'-tetramethylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1Z,5Z)-cycloocta-1,5-diene;dichlororhodium(1-);rhodium;N,N,N',N'-tetramethylethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
(1Z,5Z)-cycloocta-1,5-diene;dichlororhodium(1-);rhodium;N,N,N',N'-tetramethylethane-1,2-diamine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(1Z,5Z)-cycloocta-1,5-diene;dichlororhodium(1-);rhodium;N,N,N',N'-tetramethylethane-1,2-diamine
Reactant of Route 4
Reactant of Route 4
(1Z,5Z)-cycloocta-1,5-diene;dichlororhodium(1-);rhodium;N,N,N',N'-tetramethylethane-1,2-diamine
Reactant of Route 5
Reactant of Route 5
(1Z,5Z)-cycloocta-1,5-diene;dichlororhodium(1-);rhodium;N,N,N',N'-tetramethylethane-1,2-diamine
Reactant of Route 6
Reactant of Route 6
(1Z,5Z)-cycloocta-1,5-diene;dichlororhodium(1-);rhodium;N,N,N',N'-tetramethylethane-1,2-diamine

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